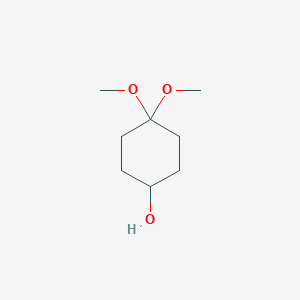

4,4-Dimethoxycyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxycyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-10-8(11-2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJHSFHWUXQOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(CC1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4,4 Dimethoxycyclohexanol and Its Derivatives

Reactions Involving the Hydroxyl Functionality (e.g., Oxidation, Esterification, Etherification)

The secondary hydroxyl group in 4,4-Dimethoxycyclohexanol is a key site for various chemical modifications, including oxidation, esterification, and etherification. These reactions are fundamental in synthetic organic chemistry for the introduction of new functional groups and the construction of more complex molecular architectures.

Oxidation:

The oxidation of the secondary alcohol in this compound is expected to yield the corresponding ketone, 4,4-dimethoxycyclohexanone. This transformation can be achieved using a variety of common oxidizing agents. The choice of oxidant will depend on the desired selectivity and reaction conditions.

| Oxidizing Agent | Expected Product | General Conditions |

| Pyridinium chlorochromate (PCC) | 4,4-Dimethoxycyclohexanone | Dichloromethane (DCM) as solvent, room temperature. |

| Sodium hypochlorite (NaOCl) with TEMPO | 4,4-Dimethoxycyclohexanone | Biphasic system (e.g., DCM/water), catalytic TEMPO. |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | 4,4-Dimethoxycyclohexanone | Acetone as solvent, typically at 0 °C to room temp. |

| Swern oxidation (DMSO, oxalyl chloride) | 4,4-Dimethoxycyclohexanone | Low temperature (-78 °C), followed by a hindered base. |

This table is based on general oxidation reactions of secondary alcohols and represents expected outcomes for this compound.

Under mild conditions, these reagents are selective for the alcohol and are not expected to affect the ketal functionality. However, strongly acidic or basic conditions, especially with heating, could potentially lead to side reactions involving the gem-dimethoxy group.

Esterification:

The hydroxyl group of this compound can be readily converted to an ester through reaction with a carboxylic acid or its derivatives. This transformation is valuable for installing a variety of functional groups and for protecting the alcohol.

Fischer Esterification : This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid. The reaction is an equilibrium process, and the formation of the ester is typically favored by using an excess of one of the reactants or by removing water as it is formed nih.gov. For this compound, this would involve reacting it with a chosen carboxylic acid in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

Acylation with Acid Chlorides or Anhydrides : A more reactive approach involves the use of an acid chloride or anhydride in the presence of a base, such as pyridine or triethylamine. This method is often faster and can be carried out at lower temperatures than Fischer esterification. The base serves to neutralize the HCl or carboxylic acid byproduct.

Steglich Esterification : This method is particularly mild and useful for sterically hindered alcohols or acid-sensitive substrates. It employs a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Etherification:

The formation of an ether from this compound involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl or aryl group.

Williamson Ether Synthesis : This classic method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether.

Acid-Catalyzed Etherification : While less common for intermolecular reactions between two different alcohols due to the formation of mixtures, it can be a viable method under specific conditions, particularly for the formation of symmetrical ethers or in intramolecular cyclizations.

Transformations of the gem-Dimethoxy (Ketal) Moiety

Hydrolysis:

Ketals are generally stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions to regenerate the parent ketone. The hydrolysis of this compound would yield 4-hydroxycyclohexanone (B83380) and two equivalents of methanol (B129727).

The mechanism involves protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack of water on this intermediate, followed by deprotonation and loss of the second methanol molecule, yields the ketone. The ease of hydrolysis is dependent on the acid concentration and temperature.

Transketalization:

In the presence of an acid catalyst and another alcohol or diol, the gem-dimethoxy group can undergo transketalization. This equilibrium reaction involves the exchange of the methoxy groups with the new alcohol. For example, reacting this compound with ethylene glycol in the presence of an acid catalyst would lead to the formation of a spirocyclic ketal, 1,4-dioxaspiro[4.5]decan-8-ol. This process is driven by the relative concentrations of the alcohols and the removal of methanol.

The gem-dimethoxy group primarily functions as a protecting group for the ketone at the 4-position of the cyclohexane (B81311) ring. This protective role is crucial in multi-step syntheses where the carbonyl group needs to be shielded from nucleophiles or reducing agents while transformations are carried out at other parts of the molecule, such as the hydroxyl group.

For instance, if one wanted to perform a Grignard reaction at a different position on a more complex molecule containing a cyclohexanone (B45756) moiety, the ketone would first be protected as a dimethyl ketal. After the desired reaction is completed, the ketal can be removed by acid-catalyzed hydrolysis to reveal the original ketone. The stability of the dimethyl ketal to a wide range of non-acidic reagents makes it a valuable tool in synthetic strategy uchicago.edumissouri.edu.

Rearrangement Reactions of the Dimethoxycyclohexanol Scaffold

The this compound scaffold, under certain conditions, can undergo skeletal rearrangements, particularly when a carbocation is generated in proximity to the ring. These rearrangements are often driven by the formation of a more stable carbocation or the relief of ring strain.

A relevant and well-documented rearrangement is the dienone-phenol rearrangement , which occurs with 4,4-disubstituted cyclohexadienones under acidic conditions youtube.comstackexchange.comechemi.com. If this compound is first oxidized to 4,4-dimethoxycyclohex-2-en-1-one, this dienone could potentially undergo a rearrangement.

The proposed mechanism would involve:

Protonation of the carbonyl oxygen.

Migration of one of the methoxy groups to the adjacent carbocationic center. This would be an unusual migration for a methoxy group compared to an alkyl or aryl group.

A more plausible pathway might involve the loss of a methoxy group to form a stabilized cation, which could then rearrange.

A related transformation is the Pinacol rearrangement , which involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone libretexts.orgyoutube.com. While this compound is not a 1,2-diol, derivatives of it could be. For example, if the double bond of a 4,4-dimethoxycyclohexene derivative were to be dihydroxylated, the resulting diol could undergo a pinacol-type rearrangement.

Furthermore, acid-catalyzed rearrangements of bicyclic systems containing a 4-hydroxycyclohexa-2,5-dienone moiety have been shown to yield spiro-diketones, indicating the propensity of this scaffold to undergo skeletal reorganization under acidic conditions rsc.org.

Synthesis and Reactivity of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the exploration of a wider range of chemical space and the generation of molecules with tailored properties.

Synthesis:

Substituted derivatives can be prepared through several routes:

Starting from substituted cyclohexanones: A substituted cyclohexanone can be ketalized to form the corresponding 4,4-dimethoxycyclohexanone, followed by reduction of the carbonyl group to the alcohol.

Michael addition: A Michael acceptor, such as a cyclohexenone, can react with a nucleophile to introduce a substituent at the 3-position. Subsequent functional group manipulations can lead to the desired substituted this compound. Recent research has demonstrated the diastereoselective synthesis of highly substituted cyclohexanones via conjugate addition reactions beilstein-journals.orgresearchgate.net.

Ritter Reaction and Rearrangement: In a study on the synthesis of spiro[cyclohexane-1,3′-isoquinolines], a tertiary alcohol, 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol, underwent a Wagner-Meerwein rearrangement and a subsequent Ritter reaction with nitriles in the presence of concentrated sulfuric acid. This demonstrates how a substituted cyclohexanol (B46403) scaffold can be a precursor to complex heterocyclic systems researchgate.net.

Reactivity:

The reactivity of substituted this compound derivatives will be influenced by the nature and position of the substituents.

Electronic effects: Electron-withdrawing or electron-donating groups can affect the reactivity of the hydroxyl and ketal functionalities. For example, an electron-withdrawing group near the hydroxyl group would increase its acidity.

Steric effects: Bulky substituents can hinder the approach of reagents to the reactive centers, potentially affecting reaction rates and stereochemical outcomes.

The synthesis of complex molecules often relies on the strategic use of such substituted building blocks, where the interplay of functional groups and substituents dictates the outcome of the chemical transformations.

Stereochemical Control in the Synthesis and Reactions of Dimethoxycyclohexanol Systems

Diastereoselective Synthesis of Dimethoxycyclohexanol Derivatives and Analogues

The creation of specific diastereomers of 4,4-dimethoxycyclohexanol derivatives frequently starts with the reduction of the precursor ketone, 4,4-dimethoxycyclohexanone. The stereochemical course of this reduction is significantly swayed by the choice of reducing agent and the conditions of the reaction. The reduction can produce two different diastereomers: cis and trans.

The use of sterically bulky reducing agents tends to favor the formation of the equatorial alcohol, which leads to the cis isomer. This happens because the reagent approaches the carbonyl group from the side of the cyclohexanone (B45756) ring that is less sterically crowded. On the other hand, smaller reducing agents may show less diastereoselectivity, resulting in a mixture of both cis and trans isomers. The ratio of these isomers can be influenced by the solvent and temperature.

Research has also delved into the diastereoselective synthesis of analogous compounds. For instance, the reduction of other 4-substituted cyclohexanones often adheres to similar principles, where the stereochemical outcome is dictated by the steric bulk of the substituent at the C4 position and the selected reducing agent. rsc.orguva.es

Table 1: Diastereoselective Reduction of Cyclohexanone Derivatives

| Precursor | Reducing Agent | Major Product (Diastereomer) |

|---|---|---|

| 4,4-Dimethoxycyclohexanone | Lithium tri-sec-butylborohydride | cis-4,4-Dimethoxycyclohexanol |

| 4,4-Dimethoxycyclohexanone | Sodium Borohydride (B1222165) | Mixture of cis and trans |

| 4-tert-Butylcyclohexanone | Sodium Borohydride | trans-4-tert-Butylcyclohexanol |

Enantioselective Catalysis Applied to Cyclohexanone and Cyclohexenone Precursors

While controlling diastereoselectivity is important, achieving enantioselectivity in the synthesis of chiral derivatives presents a considerable challenge that is often tackled through asymmetric catalysis. This is especially pertinent when starting with prochiral cyclohexanone or cyclohexenone precursors to generate specific chiral, non-racemic cyclohexanol (B46403) derivatives.

The enantioselective reduction of a prochiral starting material can be accomplished using chiral catalysts. For example, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, has been effectively used for the asymmetric reduction of a variety of ketones. researchgate.net This method can produce the desired alcohol with high enantiomeric excess. researchgate.netorganic-chemistry.org The catalyst forms a chiral pocket around the carbonyl group, directing the reducing agent to attack from a particular face, thereby favoring the formation of one enantiomer over the other. organic-chemistry.org

Transfer hydrogenation, another effective strategy, is often catalyzed by ruthenium or rhodium complexes that are bound to chiral ligands. These catalysts are capable of efficiently reducing cyclohexenones and substituted cyclohexanones to the corresponding chiral alcohols with a high degree of enantioselectivity. The selection of the ligand is a critical factor in determining the final stereochemical configuration.

Configurational Stability and Interconversion Studies of Stereoisomers

Once synthesized, the stability of the specific configuration of the stereoisomers of this compound is a key factor. The two main diastereomers, cis and trans, can adopt different chair conformations. In the case of this compound, the presence of two methoxy (B1213986) groups on the same carbon atom (geminal) at the C4 position leads to noteworthy conformational effects.

The cis isomer can exist in two chair conformations, one with the hydroxyl group in an axial position and the other with it in an equatorial position. The equatorial conformation is generally favored as it minimizes unfavorable 1,3-diaxial interactions. The trans isomer also has two chair conformers. The relative stability of these conformers is dictated by the A-values (a measure of steric bulk) of the substituents and any intramolecular forces.

Under normal conditions, the interconversion between the cis and trans isomers does not happen spontaneously because it would necessitate the breaking and reforming of a carbon-oxygen bond. However, this interconversion can be induced under certain reaction conditions, such as oxidation of the alcohol to a ketone followed by reduction. In contrast, the equilibrium between the chair conformers of a single isomer is a rapid process at room temperature, with a relatively low energy barrier for this "ring flip." Isomerization equilibria in parent ketones suggest that oximes may exhibit similar instability under reactive conditions.

Influence of Steric and Electronic Factors on Stereochemical Outcomes

The stereochemical results in the synthesis of this compound and its related compounds are a direct result of the interplay between steric and electronic factors. unt.edunumberanalytics.comrsc.orgnih.govnih.gov

Steric Factors: As previously mentioned in the discussion of diastereoselective reduction (Section 4.1), the steric hindrance from substituents on the cyclohexanone ring and the size of the attacking nucleophile are primary determinants of the stereochemical outcome. numberanalytics.com In the reduction of 4,4-dimethoxycyclohexanone, the approach of a bulky hydride reagent from the axial direction is disfavored due to steric clashes with the axial methoxy group and the axial hydrogen atoms at C2 and C6. This leads to a preference for equatorial attack, resulting in the formation of the axial alcohol (trans isomer). In contrast, smaller reagents can approach from either face, leading to a mixture of products. This is a classic illustration of steric approach control. The 4,4-dimethyl groups can impede enzymatic and catalytic interactions but improve regioselectivity in cycloadditions.

Electronic Factors: Electronic effects also have a significant impact. The two electron-donating methoxy groups at the C4 position can alter the reactivity of the carbonyl group at C1. These groups can influence the electron density at the carbonyl carbon, which can in turn affect its susceptibility to nucleophilic attack. Furthermore, in reactions that proceed through intermediates like enolates or enols, the electronic properties of the substituents can influence the stability and subsequent reaction pathways of these intermediates, thereby affecting the final stereochemical outcome.

In essence, a thorough understanding and manipulation of these steric and electronic factors are crucial for the rational design of synthetic pathways to obtain stereochemically pure dimethoxycyclohexanol systems.

Table 2: Table of Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4,4-Dimethoxycyclohexanone |

| Lithium tri-sec-butylborohydride |

| Sodium Borohydride |

| cis-4,4-Dimethoxycyclohexanol |

| trans-4,4-Dimethoxycyclohexanol |

| 4-tert-Butylcyclohexanol |

| 4-tert-Butylcyclohexanone |

| Ruthenium |

Computational and Spectroscopic Studies on Dimethoxycyclohexanol Structures and Reactions

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are indispensable tools for investigating the fundamental properties of molecules like 4,4-Dimethoxycyclohexanol at the atomic level. qulacs.org Methods such as Density Functional Theory (DFT) are frequently employed to predict molecular geometries, electronic structures, and conformational landscapes with high accuracy. nrel.govchemrxiv.org For this compound, these calculations can determine the most stable three-dimensional arrangement of its atoms, including the orientation of the hydroxyl and methoxy (B1213986) groups on the cyclohexane (B81311) ring.

DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as def2-TZVP or 6-31G(d,p), can optimize the molecule's geometry to find its lowest energy state. nrel.govchemrxiv.org This process reveals crucial bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, these calculations provide insights into the electronic properties by computing the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. chemrxiv.org Other calculated parameters, such as Mulliken charges and spin densities (for radical species), offer a detailed map of the electron distribution across the molecule. nrel.gov

The conformational flexibility of the cyclohexanol (B46403) ring, which can exist in chair, boat, and twist-boat forms, can also be modeled. By calculating the relative energies of these different conformers, researchers can predict the most prevalent structure in a given environment. For this compound, this includes analyzing the axial versus equatorial positions of the hydroxyl group in the dominant chair conformation.

Below is a table representing typical data obtained from quantum chemical calculations for a molecule like this compound.

| Calculated Property | Description | Example Value/Finding |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Predicts specific C-C, C-O bond lengths and angles. |

| Conformational Energy | Relative stability of different conformers (e.g., chair, boat). | The chair conformer with an equatorial hydroxyl group is likely the most stable. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability. chemrxiv.org |

| Mulliken Charges | Partial charges assigned to individual atoms. | Reveals the polarity of bonds, such as the C-O and O-H bonds. nrel.gov |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Used to predict infrared (IR) spectra and confirm stationary points. nrel.gov |

Molecular Modeling of Reaction Mechanisms and Transition States in Related Cyclohexanol Chemistry

Molecular modeling provides profound insights into how chemical reactions involving cyclohexanols proceed, enabling chemists to predict outcomes and design new synthetic methods. rsc.org Quantum chemical calculations can map out entire reaction pathways, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.orgmdpi.com

A relevant example is the electrochemical oxidation (Shono oxidation) of carbamates, which can lead to the formation of dimethoxycyclohexanols. nih.gov Computational studies of related systems have shown that for certain substrates, steric effects are the dominant factor in determining the position of methoxylation. nih.gov By modeling the transition states for methoxy group addition at different positions, researchers can calculate the activation energies. The pathway with the lower activation energy is predicted to be the major reaction channel.

Another analogous reaction is the copper-catalyzed conjugate addition of organozinc reagents to cyclohexadienones to form substituted 4,4-dimethoxycyclohexanones, which are direct precursors to this compound. core.ac.uk Computational modeling can elucidate the mechanism by:

Modeling the structure of the active copper-ligand catalyst.

Simulating the coordination of the enone to the catalyst.

Calculating the transition state for the addition of the alkyl group, explaining the observed stereoselectivity. core.ac.uk

The process of computationally modeling a reaction mechanism is summarized in the table below.

| Step | Description | Computational Output |

| 1. Reactant & Product Optimization | Calculate the lowest-energy structures of starting materials and final products. | Gibbs free energies (ΔG) of reactants and products to determine overall reaction thermodynamics. |

| 2. Transition State Search | Locate the highest energy point along the reaction coordinate connecting reactants and products. | The geometry and energy of the transition state (TS). A single imaginary frequency confirms it as a true TS. |

| 3. Activation Energy Calculation | Determine the energy difference between the transition state and the reactants. | The activation energy barrier (ΔG‡), which controls the reaction rate. |

| 4. Intermediate Identification | Search for any local energy minima along the reaction pathway. | Structures and energies of any reactive intermediates. |

| 5. Intrinsic Reaction Coordinate (IRC) | Map the path from the transition state down to the reactant and product to confirm connectivity. | A plot showing the energy profile along the reaction coordinate. |

Elucidation of Stereochemical Preferences through Computational Methods

Computational chemistry is a powerful tool for predicting and explaining the stereochemical outcomes of reactions, such as those producing different isomers of dimethoxycyclohexanol. numberanalytics.com When a reaction can yield multiple stereoisomers (e.g., cis/trans diastereomers or enantiomers), computational methods can determine which product is likely to be favored by calculating the energies of the different stereoisomeric transition states. wiley.com

In the stereoselective electrochemical synthesis of dimethoxycyclohexanols, computational studies suggested that steric effects, rather than electronic effects, controlled the stereochemical outcome for certain substrates. nih.gov This implies that the transition state leading to the sterically less hindered product has a lower energy and is therefore favored. Similarly, in the synthesis of trans-3,5-diethyl-4,4-dimethoxycyclohexanone, the use of a specific chiral ligand resulted in high stereoselectivity. core.ac.uk Computational models can rationalize this by showing how the chiral ligand and substrate interact to create a transition state that is significantly lower in energy for the formation of one stereoisomer over the other.

The general approach involves comparing the activation energies for all possible stereochemical pathways. The product distribution is expected to correlate with these energy differences, as described by the Curtin-Hammett principle.

The table below illustrates a hypothetical energy comparison for the formation of cis and trans isomers.

| Stereochemical Pathway | Transition State (TS) | Relative Activation Energy (ΔΔG‡) (kcal/mol) | Predicted Major Product |

| Pathway A (leads to trans) | TS-trans | 0.0 (Reference) | Yes |

| Pathway B (leads to cis) | TS-cis | +2.5 | No |

In this hypothetical case, the transition state leading to the trans product is 2.5 kcal/mol lower in energy than the one leading to the cis product, indicating that the trans isomer would be the major product.

Application of Advanced Spectroscopic Techniques (e.g., NMR, GC-MS) in Structural Characterization and Mixture Analysis

Advanced spectroscopic techniques are essential for the unambiguous identification of this compound and for analyzing complex mixtures containing its various isomers. nih.govdoi.org Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods used for this purpose. alwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the identification capability of mass spectrometry. alwsci.com The GC column separates components of a mixture based on their boiling points and interactions with the stationary phase, allowing different isomers of dimethoxycyclohexanol to elute at distinct retention times. nih.gov Once separated, each compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique "fingerprint" based on the mass-to-charge ratio of the fragments, allows for positive identification. doi.org This technique has been used to identify "dimethoxy-cyclohexanol" as a component in plant extracts. researchgate.net

| Technique | Parameter | Information Provided |

| Gas Chromatography (GC) | Retention Time (RT) | Time taken for a compound to pass through the column; helps separate isomers. |

| Mass Spectrometry (MS) | Mass Spectrum (m/z) | Provides the molecular weight (from the molecular ion peak) and a unique fragmentation pattern for structural confirmation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. wiley.com

¹H NMR gives information about the chemical environment, number, and connectivity of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal are analyzed.

¹³C NMR reveals the number of unique carbon atoms and their chemical environment. frontiersin.org

For this compound, NMR is crucial for distinguishing between cis and trans isomers. The orientation of the hydroxyl group (axial vs. equatorial) significantly affects the chemical shifts of nearby protons and carbons, particularly the carbinol proton (H-C1) and the carbon it is attached to (C1). Comparing experimentally obtained spectra with spectra predicted from quantum chemical calculations can be a powerful method for definitive stereochemical assignment. frontiersin.org

Below is a table of hypothetical NMR data for the cis and trans isomers of this compound, illustrating how these isomers could be distinguished.

| Isomer | Group | ¹H NMR (Hypothetical δ, ppm) | ¹³C NMR (Hypothetical δ, ppm) |

| trans-4,4-Dimethoxycyclohexanol | -OCH₃ | 3.15 (s, 6H) | 49.5 |

| H-C1 (axial) | 3.50 (tt) | 69.0 | |

| C4 | - | 98.0 | |

| cis-4,4-Dimethoxycyclohexanol | -OCH₃ | 3.20 (s, 6H) | 49.8 |

| H-C1 (equatorial) | 4.05 (br s) | 65.5 | |

| C4 | - | 98.2 |

Catalytic Approaches in Dimethoxycyclohexanol Chemistry

Heterogeneous and Homogeneous Metal Catalysis in Reduction and Functionalization Reactions

Metal catalysis, encompassing both heterogeneous and homogeneous systems, plays a pivotal role in the reduction of cyclohexanone (B45756) precursors and the functionalization of the resulting cyclohexanols. wikipedia.orgnih.govslideshare.net

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. wikipedia.org This is common in hydrogenation reactions. For instance, the precursor to 4,4-dimethoxycyclohexanol, 4,4-dimethoxycyclohexanone, can be synthesized through the catalytic hydrogenation of 2,4-dimethylphenol (B51704) using catalysts like Raney nickel, followed by oxidation. Supported metal catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C), are widely used for the hydrogenation of substituted phenols and cyclohexanones. researchgate.netiitm.ac.in Palladium-based catalysts, in particular, often show excellent performance in terms of both conversion and selectivity for the hydrogenation of phenol (B47542) to cyclohexanone. researchgate.net The choice of metal and support can significantly influence the reaction's outcome. researchgate.net For example, in the synthesis of 1,4-cyclohexanedimethanol (B133615) (CHDM), a related diol, from dimethyl terephthalate (B1205515) (DMT), a two-step hydrogenation process is used. wikipedia.orgmdpi.comvot.pl The first step often employs a palladium catalyst, while the second step utilizes a copper chromite catalyst to reduce the diester to the diol. wikipedia.orgmdpi.com Trimetallic catalysts, such as RuPtSn/Al₂O₃, have also been developed for the one-pot synthesis of CHDM from DMT, demonstrating a synergistic effect between the metals. acs.orgresearchgate.net

Homogeneous Catalysis: Homogeneous catalysts exist in the same phase as the reactants and are often used for their high selectivity. nih.govslideshare.net While less common for simple hydrogenations compared to their heterogeneous counterparts, homogeneous catalysts, like Wilkinson's catalyst ((Ph₃P)₃RhCl), are instrumental in specific transformations. slideshare.net Metal-catalyzed hydrogen atom transfer (MHAT) represents a modern homogeneous approach that offers high chemoselectivity and functional group tolerance. nih.gov This method has been used in complex syntheses to reduce olefins without affecting other sensitive groups like benzyl (B1604629) protecting groups. nih.gov

The functionalization of cyclohexanol (B46403) derivatives can also be achieved using metal catalysts. For example, iron-based heterogeneous catalysts are gaining attention as a sustainable alternative to noble metals for various organic transformations, including C-H activation and functionalization reactions, which could be applied to dimethoxycyclohexanol analogues. mdpi.com

Below is a table summarizing various metal catalysts used in the synthesis of cyclohexanol derivatives and related compounds.

| Catalyst Type | Specific Catalyst | Reaction | Substrate | Product | Reference |

| Heterogeneous | Raney Nickel | Hydrogenation | 2,4-Dimethylphenol | 2,4-Dimethylcyclohexanol | |

| Heterogeneous | Pd/C, Pt/C, Rh/C | Hydrogenation | Phenol | Cyclohexanone/Cyclohexanol | researchgate.net |

| Heterogeneous | Copper Chromite | Hydrogenation | Dimethyl 1,4-cyclohexanedicarboxylate | 1,4-Cyclohexanedimethanol | wikipedia.org |

| Heterogeneous | RuPtSn/Al₂O₃ | Hydrogenation | Dimethyl terephthalate | 1,4-Cyclohexanedimethanol | acs.orgresearchgate.net |

| Homogeneous | Wilkinson's Catalyst | Hydrogenation | Alkenes | Alkanes | slideshare.net |

| Homogeneous | Manganese-based | Hydrogen Atom Transfer | Terpineol | Reduced Terpineol | nih.gov |

Organocatalytic Transformations and Asymmetric Organocatalysis in Cyclohexanone Derivative Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, particularly for the asymmetric synthesis of complex molecules. rsc.org This approach avoids the use of potentially toxic or expensive metals. rsc.org

In the context of cyclohexanone derivatives, organocatalysts are frequently used in asymmetric aldol (B89426) reactions and Michael additions to construct chiral centers. Proline and its derivatives are highly effective organocatalysts for aldol reactions, producing enantioenriched β-hydroxy ketones. rsc.org For instance, chiral proline-substituted porous organic cages have been shown to be active in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, yielding the product with up to 92% enantiomeric excess (ee). rsc.org

The synthesis of substituted cyclohexanone derivatives with all-carbon quaternary stereocenters can be achieved through organocatalytic asymmetric domino reactions. researchgate.net Similarly, intramolecular Michael additions, catalyzed by organocatalysts like 5-pyrrolidinyl tetrazole, have been used to synthesize substituted cyclohexanones. mdpi.com

A notable application of dual catalysis is the asymmetric fluorination of α-substituted cyclohexanones. nih.govthieme-connect.com This method combines chiral anion phase-transfer catalysis with enamine catalysis using a protected amino acid as the organocatalyst. nih.govthieme-connect.com This synergistic approach allows for the creation of quaternary fluorine-containing stereocenters with high enantioselectivity. nih.gov

The table below highlights some organocatalytic approaches for the synthesis of cyclohexanone derivatives.

| Catalytic Approach | Organocatalyst | Reaction Type | Substrate | Product | Key Feature | Reference |

| Asymmetric Aldol Reaction | Chiral Proline-substituted Porous Organic Cages | Aldol Addition | Cyclohexanone, p-Nitrobenzaldehyde | β-Hydroxy Ketone | High enantioselectivity (up to 92% ee) | rsc.org |

| Asymmetric Domino Reaction | Not specified | Domino Reaction | Not specified | Substituted Cyclohexanone | All-carbon quaternary stereocenter | researchgate.net |

| Asymmetric Intramolecular Michael Addition | 5-Pyrrolidinyl Tetrazole | Michael Addition | Nitroalkene | Substituted Cyclohexanone | Synthesis of atropurpuran A-ring fragment | mdpi.com |

| Dual Catalysis | Protected Amino Acid & Chiral Phosphoric Acid | Asymmetric Fluorination | α-Substituted Cyclohexanone | α-Fluorinated Cyclohexanone | Quaternary fluorine stereocenter | nih.govthieme-connect.com |

Electrocatalytic Synthesis and Hydrogenation Pathways to Cyclohexanol Derivatives

Electrocatalytic hydrogenation (ECH) is an environmentally friendly method that uses electricity to drive hydrogenation reactions under mild conditions, often using water as the hydrogen source. nih.gov This technique avoids the high pressures and temperatures typically required for conventional thermocatalytic hydrogenation. nih.gov

The ECH of phenolic compounds to produce cyclohexanol derivatives is a promising route for producing value-added chemicals from biomass. mdpi.com The choice of electrode material is critical for both activity and selectivity. mdpi.com For the hydrogenation of phenol, Ru/C electrodes have shown high selectivity for cyclohexanol, while Pt/C exhibits high electrocatalytic activity. mdpi.com The electrochemical reduction of CO₂ can also be coupled with the hydrogenation of organic molecules. samipubco.com

In the context of cyclohexanone, electrochemical methods can be used for both its synthesis and further transformation. For example, the electrosynthesis of cyclohexanone oxime, a precursor to nylon-6, can be achieved from cyclohexanone and nitrate (B79036). chinesechemsoc.orgresearchgate.net In this process, the catalyst material plays a crucial role in selectivity. For instance, an iron (Fe) catalyst shows nearly 100% carbon selectivity towards cyclohexanone oxime, as it has poor activity for the reduction of cyclohexanone to cyclohexanol. researchgate.net In contrast, a palladium (Pd) catalyst primarily forms the hydrogenation product, cyclohexanol. researchgate.net Rutile titanium dioxide (R-TiO₂) has also been used as a non-precious metal catalyst for the electrosynthesis of cyclohexanone oxime from nitrate and cyclohexanone, achieving high productivity and Faradaic efficiency. chinesechemsoc.org

These electrochemical methods offer a scalable and tunable approach for the synthesis of cyclohexanol derivatives and other valuable chemicals. mdpi.com

| Electrocatalytic Process | Catalyst/Electrode | Substrates | Primary Product | Key Finding | Reference |

| Hydrogenation of Phenol | Ru/C | Phenol | Cyclohexanol | High selectivity for cyclohexanol | mdpi.com |

| Hydrogenation of Phenol | Pt/C | Phenol | Cyclohexanol/Cyclohexane (B81311) | High electrocatalytic activity | mdpi.com |

| Oxime Synthesis | Fe electrode | Cyclohexanone, Nitrate-derived NH₂OH | Cyclohexanone Oxime | Suppressed hydrogenation to cyclohexanol | researchgate.net |

| Oxime Synthesis | Pd electrode | Cyclohexanone, Nitrate-derived NH₂OH | Cyclohexanol | Favors hydrogenation over oxime formation | researchgate.net |

| Oxime Synthesis | Rutile TiO₂ | Cyclohexanone, Nitrate | Cyclohexanone Oxime | High productivity with a non-precious metal catalyst | chinesechemsoc.org |

Cooperative Catalysis in Multi-Component Reactions involving Dimethoxycyclohexanol Analogues

Cooperative catalysis, where two or more catalysts work in synergy to promote a reaction, enables transformations that are not possible with a single catalyst. chim.it This strategy is particularly effective in multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com

Several MCRs involving cyclohexanone analogues utilize cooperative catalysis. For example, a three-component cascade reaction of cyclic ketones, arylamines, and benzoylmethylene malonates has been developed to synthesize tetrahydroindoles through a cooperative enamine-Brønsted acid catalytic system. acs.org In this reaction, an enamine is formed in situ from the cyclohexanone and arylamine, which then undergoes a Michael addition. The Brønsted acid catalyst is crucial for the subsequent intramolecular cyclization. acs.org

Similarly, the synthesis of three-ring fused chromans can be achieved via a multicomponent cascade reaction of salicylaldehydes, cyclohexanones, and arylamines. rsc.org This transformation is facilitated by a cooperative trio catalysis system incorporating enamine catalysis, Brønsted acid catalysis, and metal Lewis acid catalysis. rsc.org The combination of different catalytic cycles allows for the efficient and diastereoselective formation of the complex chroman structure. rsc.org

These examples demonstrate the power of cooperative catalysis to orchestrate complex reaction cascades involving cyclohexanone derivatives, leading to structurally diverse and valuable molecules in an atom-economical manner. acs.orgrsc.org

Role of Acid-Base Catalysis in Functional Group Transformations

Acid-base catalysis is fundamental to a vast array of organic reactions, including many functional group transformations relevant to this compound and its precursors. numberanalytics.com These catalysts function by donating or accepting protons, which can activate substrates and facilitate reactions like hydrolysis, condensation, and elimination. numberanalytics.combasicmedicalkey.com

In the chemistry of cyclohexanol derivatives, acid-base catalysis is crucial. For instance, the ketal group in 4,4-dimethoxycyclohexanone is an acid-labile protecting group. Its removal (deprotection) to yield the corresponding dione (B5365651) would be achieved under acidic conditions. Conversely, the formation of this ketal from the dione precursor requires an acid catalyst.

Acid-base catalysts can be homogeneous, like mineral acids or organic bases, or heterogeneous, such as solid acids and bases. Layered double hydroxides (LDHs) are an example of solid catalysts that possess both Lewis and Brønsted acid-base sites. mdpi.com These materials can catalyze a variety of transformations, including the hydrogenation of aldehydes and ketones. mdpi.com The dual acid-base nature of LDHs allows them to activate both the carbonyl group and the hydrogen source, enhancing catalytic activity and selectivity. mdpi.com

The deprotection of functional groups is a common transformation where acid-base catalysis is employed. For example, the removal of a tert-Butyloxycarbonyl (Boc) protecting group from an amine is typically carried out under acidic conditions. researchgate.net Similarly, the cleavage of phenolic ethers can be achieved using photoredox catalysis in the presence of an acid source like trimethylsilyl (B98337) chloride (TMSCl), which is proposed to facilitate the dealkylation. chemrxiv.org Although not directly involving this compound, these principles of acid-catalyzed deprotection are applicable to the methoxy (B1213986) groups, which can be cleaved under specific acidic conditions to reveal hydroxyl functionalities.

Future Research Directions and Perspectives in 4,4 Dimethoxycyclohexanol Chemistry

The exploration of 4,4-Dimethoxycyclohexanol and its related chemical space is poised at an exciting frontier, driven by the dual imperatives of sustainable chemical production and the discovery of novel molecular functionalities. As a versatile scaffold, its future development hinges on innovative approaches to its synthesis, derivatization, and industrial-scale production. The following sections outline key research directions that are anticipated to shape the future of dimethoxycyclohexanol chemistry, emphasizing green chemistry principles, advanced catalytic systems, and modern manufacturing platforms.

Q & A

Q. What are the primary synthetic routes for 4,4-dimethoxycyclohexanol, and how can purity be optimized?

this compound can be synthesized via selective methoxylation of cyclohexanol derivatives. A common approach involves:

- Protection/deprotection strategies : Using methoxy groups to protect hydroxyl positions during synthesis. For example, cyclohexanone intermediates (e.g., 4,4-dimethylcyclohexanone) can be functionalized via Grignard reactions or catalytic hydrogenation .

- Oxidation-reduction sequences : As seen in analogous compounds like 4-hydroxy-2,2-dimethylcyclohexanone, ketone intermediates can be reduced to alcohols using NaBH₄ or LiAlH₄ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures >98% purity, as validated by HPLC or GC-MS .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy groups (δ 3.3–3.5 ppm for OCH₃) and confirm regioselectivity. Compare with structural analogs like 4-(4-chlorophenyl)cyclohexanone to resolve splitting patterns .

- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₈H₁₆O₃, 160.21 g/mol) and fragmentation patterns .

Q. How should researchers handle solubility and storage challenges?

- Solubility : this compound is soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water. Pre-saturate solvents with argon to prevent oxidation .

- Storage : Store under inert gas (argon) at –20°C in amber vials to avoid photodegradation. Monitor for esterification byproducts via periodic TLC .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-based systems) for asymmetric hydrogenation of ketone precursors.

- X-ray crystallography : Resolve stereoisomers by comparing crystal structures with databases (e.g., Cambridge Structural Database) .

- Dynamic NMR : Analyze diastereotopic protons to distinguish axial/equatorial methoxy conformers .

Q. What methodologies optimize reaction yields in methoxylation reactions?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 methoxylation.

- Temperature control : Low temperatures (–20°C) minimize side reactions (e.g., over-oxidation).

- Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve methoxide ion availability .

Q. How should researchers address contradictions in spectral data?

- Cross-validation : Combine NMR, IR, and MS to resolve ambiguities. For example, overlapping methoxy signals in NMR can be clarified via 2D-COSY or HSQC .

- Computational modeling : DFT calculations (e.g., Gaussian) predict vibrational frequencies and chemical shifts to validate experimental data .

- Reproducibility : Replicate syntheses under standardized conditions to isolate batch-specific impurities .

Q. What safety protocols are essential for handling this compound?

- Toxicity screening : Refer to analogous cyclohexanol derivatives (e.g., 4-hydroxyhexanoic acid) for LD₅₀ estimates and metabolic pathways .

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste disposal : Neutralize acidic/basic byproducts before incineration, adhering to REACH regulations .

Q. How can statistical design improve experimental reproducibility?

- Factorial designs : Use Box-Behnken or central composite designs to optimize reaction parameters (temperature, catalyst loading) .

- ANOVA analysis : Identify significant variables (e.g., solvent polarity) impacting yield and purity .

- Error analysis : Calculate confidence intervals for replicate experiments to assess method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.